2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUZXHMPXKIQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling Approach
The most widely reported method involves sequential amide bond formation using carbodiimide-based coupling agents. A two-step protocol begins with the synthesis of 3-phenylpropanoyl chloride, followed by its reaction with 3-nitroaniline to yield 3-[(3-phenylpropanoyl)amino]aniline. This intermediate is subsequently coupled with phthalic anhydride-derived 2-carboxybenzoyl chloride to form the target compound.
Key Reaction Steps:
-
Acylation of 3-nitroaniline:
The reaction proceeds in dichloromethane (DCM) with triethylamine (EtN) as a base, achieving 85–90% yield after 6 hours at 0–5°C. -
Nitro Group Reduction:
Catalytic hydrogenation at 40 psi H pressure for 3 hours furnishes the aniline derivative in 92% yield. -
Final Amide Coupling:
Using 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves one-pot coupling of pre-formed 3-[(3-phenylpropanoyl)amino]aniline with 2-carboxybenzoyl chloride under microwave conditions:
Optimized Parameters:
This method eliminates intermediate isolation steps, making it preferable for high-throughput applications.
Critical Analysis of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base profoundly impacts reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | DCM/DMF | THF |
| Base | EtN/DMAP | None |
| Reaction Time | 18 hours | 2 minutes |
| Yield | 78% | 96% |
Microwave methods avoid base-induced side reactions, such as ester hydrolysis, by leveraging rapid kinetic control.
Catalytic Hydrogenation Challenges
Reduction of the nitro intermediate requires careful catalyst handling:
-
Catalyst Deactivation: Pd-C catalysts are prone to poisoning by residual acyl chlorides. Pre-purification via silica gel chromatography is essential.
-
Solvent Purity: Ethanol must be rigorously dried to prevent ketone formation via over-reduction.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
IR Spectroscopy:
-
H NMR (400 MHz, DMSO-d):
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Conventional Method | Microwave Method |
|---|---|---|
| Equipment Cost | Low | High |
| Energy Consumption | High | Low |
| Batch Size | 1–5 kg | 100 g–1 kg |
Microwave synthesis remains limited to small-scale production due to equipment constraints, whereas conventional methods dominate bulk manufacturing.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or aniline moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted amides or anilines .
Scientific Research Applications
Antiviral Activity
Recent studies have explored the use of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid as a potential antiviral agent. In particular, its structural analogs have been investigated for their efficacy against viruses such as SARS-CoV-2. Molecular docking studies have indicated that compounds with similar structures exhibit significant binding affinity to viral proteases, suggesting that they could serve as effective inhibitors in antiviral therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of benzoic acids can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The structural features of this compound may enhance its activity against certain cancer types, making it a candidate for further investigation in cancer pharmacotherapy .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and carbonyl group modifications. The synthetic strategy is crucial for optimizing yield and purity, which directly influences the compound's biological activity.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Amide Formation | Phenylpropanoyl amine + benzoic acid derivative |
| 2 | Carbonyl Modification | Use of activating agents (e.g., EDC, DCC) |
| 3 | Purification | Column chromatography |
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the chemical structure and purity of the compound.
Study on Antiviral Efficacy
A recent study published in a peer-reviewed journal highlighted the antiviral efficacy of structural analogs of this compound against SARS-CoV-2 main protease. The study utilized molecular dynamics simulations to demonstrate the stability and binding interactions of these compounds with viral proteins, indicating their potential as therapeutic agents against COVID-19 .
Investigation into Anticancer Activity
Another research effort focused on evaluating the anticancer properties of benzoic acid derivatives, including this compound). The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo models, providing a basis for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzoic Acid Derivatives
The target compound’s 3-phenylpropanoyl group introduces steric bulk and lipophilicity compared to trifluoromethyl (FFA) or pyridine (niflumic acid) substituents. This may influence receptor binding kinetics and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Parameters
*Predicted using fragment-based methods.
The target compound’s higher molecular weight and lipophilicity (estimated LogP ~3.5) suggest enhanced membrane permeability but reduced aqueous solubility compared to FFA (LogP 5.1) .
Pharmacokinetic Considerations
- Metabolic Stability: The 3-phenylpropanoyl group may resist oxidative metabolism compared to smaller substituents (e.g., -OCH₃ in 2-{[(4-methoxybenzyl)amino]carbonyl}benzoic acid) .
- Hydrogen Bonding: Intramolecular H-bonds (observed in analogs like (Z)-3-[(2-fluoroanilino)carbonyl]acrylamide) could stabilize the target compound’s conformation, enhancing bioavailability .
Biological Activity
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid, also known by its CAS Number 940459-88-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interactions within biological systems, leading to various pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 388.43 g/mol. The structure includes a benzoic acid moiety linked to an aniline derivative, which is further substituted with a phenylpropanoyl group. This structural complexity may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 388.43 g/mol |
| CAS Number | 940459-88-1 |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have highlighted the antimicrobial potential of benzoic acid derivatives against bacteria and fungi. For instance, compounds similar in structure have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been explored, particularly in cancer research. Similar benzoic acid derivatives have demonstrated cytotoxic effects on cancer cell lines .
- Proteostasis Modulation : Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and neurodegenerative diseases .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity. For example, derivatives showed comparable effectiveness to conventional antibiotics against Gram-positive bacteria .
Antiproliferative Studies
In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, one study reported that a closely related compound activated caspase pathways, leading to increased cell death in cancerous cell lines .
Proteostasis Network Modulation
The compound's influence on proteostasis was investigated through in silico studies and cell-based assays. Results indicated that it could act as a modulator of the proteasome and lysosomal pathways, enhancing protein degradation mechanisms essential for cellular health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
